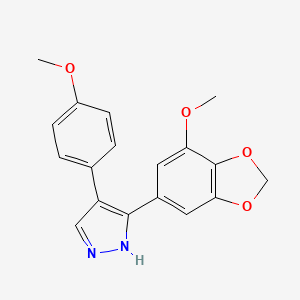
5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is a complex organic compound characterized by the presence of a methoxy group, a benzodioxole ring, and a pyrazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER typically involves multi-step organic reactions. One common approach is the condensation of 7-methoxy-1,3-benzodioxole with a suitable pyrazole derivative under controlled conditions. The reaction may require catalysts such as palladium or copper complexes and bases like cesium carbonate .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is crucial to achieve high purity and efficiency.
Chemical Reactions Analysis
Types of Reactions
4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction: The benzodioxole ring can be reduced under hydrogenation conditions.
Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce fully hydrogenated derivatives.
Scientific Research Applications
4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- (7-Methoxy-1,3-benzodioxol-5-yl)methanol
- (7-Methoxy-1,3-benzodioxol-5-yl)methanamine hydrochloride
- 1,3-Benzodioxole, 4-methoxy-6-(2-propenyl)-
Uniqueness
4-[5-(7-METHOXY-1,3-BENZODIOXOL-5-YL)-1H-PYRAZOL-4-YL]PHENYL METHYL ETHER is unique due to its specific combination of functional groups and rings, which confer distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C18H16N2O4 |
|---|---|
Molecular Weight |
324.3 g/mol |
IUPAC Name |
5-(7-methoxy-1,3-benzodioxol-5-yl)-4-(4-methoxyphenyl)-1H-pyrazole |
InChI |
InChI=1S/C18H16N2O4/c1-21-13-5-3-11(4-6-13)14-9-19-20-17(14)12-7-15(22-2)18-16(8-12)23-10-24-18/h3-9H,10H2,1-2H3,(H,19,20) |
InChI Key |
NSDDVUKEERLUQI-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(NN=C2)C3=CC4=C(C(=C3)OC)OCO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















